(6-fluoro-2-methyl-1H-indol-5-yl)methanamine
Description
(6-Fluoro-2-methyl-1H-indol-5-yl)methanamine is an indole-derived primary amine characterized by a fluorine atom at position 6, a methyl group at position 2, and a methanamine (-CH₂NH₂) substituent at position 5 of the indole ring (Figure 1). Indole derivatives are pharmacologically significant due to their structural similarity to neurotransmitters like serotonin and their prevalence in bioactive molecules.
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(6-fluoro-2-methyl-1H-indol-5-yl)methanamine |
InChI |
InChI=1S/C10H11FN2/c1-6-2-7-3-8(5-12)9(11)4-10(7)13-6/h2-4,13H,5,12H2,1H3 |
InChI Key |
IUIZQULZUPWZET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)F)CN |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis Route
One classical approach to synthesizing substituted indoles, including (6-fluoro-2-methyl-1H-indol-5-yl)methanamine, involves the Fischer indole synthesis. This method uses phenylhydrazine derivatives reacting with aldehydes or ketones under acidic conditions to form the indole core.
- Stepwise process:
- Preparation of a 6-fluoro-2-methylphenylhydrazine derivative.
- Condensation with an appropriate aldehyde or ketone precursor.
- Acid-catalyzed cyclization to form the indole nucleus.
- Subsequent functional group transformations to install the methanamine substituent at position 5.
This method is advantageous due to its reliability in forming the indole skeleton and adaptability to various substituents.
Functionalization via Electrophilic Substitution and Reduction
After constructing the indole core, the introduction of the methanamine group at the 5-position can be achieved by:
- Electrophilic substitution reactions to introduce a formyl or nitro group at position 5.
- Reduction of the nitro group to an amine or conversion of the formyl group to a methanamine via reductive amination.
Reagents such as lithium aluminum hydride (LiAlH4) are commonly employed for reduction steps, ensuring conversion to the primary amine while preserving other sensitive functionalities.
Alternative Synthetic Routes Involving Halogenated Intermediates
Another approach involves the preparation of halogenated intermediates (such as 5-bromo or 5-chloro derivatives) of the indole, followed by nucleophilic substitution with an amine source to install the methanamine group.
- This method utilizes palladium-catalyzed amination reactions (Buchwald-Hartwig amination) or nucleophilic aromatic substitution.
- Fluorine at position 6 is retained during these transformations due to its strong carbon-fluorine bond.
This approach allows for modular synthesis and potential for diverse derivative preparation.
Use of Protective Groups and Controlled Conditions
Due to the sensitivity of the indole ring and the presence of multiple reactive sites, protective groups (e.g., Boc or phthalimide) may be used temporarily during synthesis to avoid side reactions.
- Protection of the amine functionality during halogenation or substitution steps.
- Deprotection under mild conditions to yield the free methanamine.
This strategy enhances overall yield and purity.
Characterization and Optimization
- NMR Spectroscopy (¹H and ¹³C NMR): Used to confirm the substitution pattern and purity of the synthesized compound.
- Mass Spectrometry: Confirms molecular weight and molecular formula.
- Infrared Spectroscopy (IR): Identifies functional groups such as amine (-NH₂) and fluorine substitution.
- Yield Optimization: Reaction conditions such as temperature, solvent choice (e.g., DMF, THF), and reagent stoichiometry are optimized to maximize yield, typically ranging from 40% to 70% depending on the step.
Data Table Summarizing Preparation Steps
| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Fischer Indole Synthesis | 6-fluoro-2-methylphenylhydrazine + ketone | Acidic medium (HCl, heat) | 60-70 | Formation of 6-fluoro-2-methylindole core |
| 2 | Electrophilic Substitution | 6-fluoro-2-methylindole | Nitration or formylation reagents | 50-65 | Introduction of nitro or formyl group at 5 |
| 3 | Reduction/Reductive Amination | Nitro/formyl intermediate | LiAlH4 or reductive amination agents | 55-70 | Conversion to methanamine group |
| 4 | Halogenation & Amination | Halogenated indole intermediate | Pd-catalyzed amination or nucleophilic substitution | 40-60 | Alternative route for methanamine installation |
Research Findings and Comparative Analysis
- Studies have shown that the Fischer indole synthesis remains the most straightforward and scalable method for the core indole construction, especially when fluorinated and methylated phenylhydrazines are available.
- The use of halogenated intermediates followed by palladium-catalyzed amination provides versatility but may require more rigorous purification due to catalyst residues.
- Protective group strategies are critical when multiple reactive functional groups coexist, improving selectivity and reducing side products.
- Optimization of reaction parameters such as solvent polarity, temperature, and reagent equivalents significantly impacts overall yield and purity.
Chemical Reactions Analysis
(6-fluoro-2-methyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds, including (6-fluoro-2-methyl-1H-indol-5-yl)methanamine, exhibit promising anticancer properties. A study focused on the synthesis of novel indole derivatives demonstrated their efficacy against various cancer cell lines. These compounds showed activity against solid tumors such as lung and colorectal cancers, indicating their potential as therapeutic agents in oncology .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in relation to Parkinson's disease. Structure-activity relationship studies suggest that modifications of indole derivatives can enhance their ability to protect neuronal cells from degeneration, making them candidates for further development in neurodegenerative disease therapies .
Antibacterial Properties
Recent studies have evaluated the antibacterial activity of this compound against various bacterial strains. The compound was tested using the agar diffusion method, revealing significant antibacterial effects, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations were determined, providing insights into its potential as an antibacterial agent .
Molecular Docking Studies
Molecular docking studies have been employed to investigate the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action of the compound and its derivatives, paving the way for rational drug design based on structure-activity relationships .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure of synthesized compounds and assessing their purity before biological testing.
Data Tables
Case Study 1: Anticancer Efficacy
In a recent study, a series of indole derivatives were synthesized and tested for their anticancer properties. Among these, this compound showed potent activity against human cancer cell lines, leading to apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Mechanism
A structure-activity relationship study revealed that certain modifications to the indole structure enhance neuroprotective effects in cellular models of Parkinson's disease. The study highlighted how this compound could be a lead compound for developing new neuroprotective agents.
Mechanism of Action
The mechanism of action of (6-fluoro-2-methyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to desired pharmacological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features and properties of (6-fluoro-2-methyl-1H-indol-5-yl)methanamine with similar indole-based amines:
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine’s bulkiness, which may reduce off-target interactions .
- Substituent Position : Methanamine at position 5 (target compound) vs. position 3 () alters spatial orientation in receptor binding pockets.
Antimicrobial Activity
- Thiourea derivatives of indole-based amines (e.g., (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine) show antibacterial activity against S. aureus and E. coli, suggesting that indole-amine scaffolds are viable for antimicrobial development .
- Comparison : The target compound’s fluorine and methyl groups may enhance membrane penetration, but direct antimicrobial data are lacking.
Central Nervous System (CNS) Activity
- Carbazole derivatives like (9-ethyl-9H-carbazol-3-yl)methanamine exhibit dopamine D3 receptor (D3R) antagonism (Ki = 144.7 nmol/L) with high selectivity over D2R .
- Comparison: Structural similarities suggest this compound could interact with monoamine receptors, though fluorine’s electron-withdrawing effects may modulate binding kinetics .
Biological Activity
(6-Fluoro-2-methyl-1H-indol-5-yl)methanamine is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of indole derivatives, characterized by a fluorine atom at the 6th position and a methyl group at the 2nd position of the indole ring. The methanamine group at the 5th position enhances its reactivity and biological interactions. This structural arrangement is crucial for its biological activity, as substituents like fluorine and methyl can influence its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, showing promising results in inhibiting cell proliferation in various cancer cell lines. It targets specific signaling pathways involved in cancer progression, such as the ERK signaling pathway, leading to apoptosis in cancer cells .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways associated with disease processes.
- Receptor Binding : It interacts with specific receptors that modulate cellular responses, including those involved in inflammation and cancer progression.
- Signal Transduction Pathways : By affecting pathways such as ERK and AKT, this compound can alter cell survival and proliferation dynamics.
Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens. The following table summarizes its MIC values against selected bacteria:
| Bacteria | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound significantly inhibited cell growth. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MGC-803 | 10 |
| HCT116 | 15 |
| A549 | 20 |
The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
